molecular formula C54H104O7 B1683249 Triisocetyl citrate CAS No. 93385-14-9

Triisocetyl citrate

Cat. No.: B1683249
CAS No.: 93385-14-9
M. Wt: 865.4 g/mol
InChI Key: COXJMKGEQAWXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Triisocetyl Citrate (B86180) within the Broader Field of Citrate Esters

Citrate esters are organic compounds derived from the esterification of citric acid with various alcohols. This class of molecules is distinguished by the central citric acid backbone, which possesses three carboxyl groups and one hydroxyl group, allowing for a wide range of structural and functional modifications. The properties of a specific citrate ester are largely dictated by the length and branching of the alcohol chains attached to the citrate molecule.

Triisocetyl citrate, with its long C16 alkyl chains, is positioned at the higher end of the molecular weight spectrum for this class of compounds. This characteristic significantly influences its physical and chemical properties when compared to its shorter-chain counterparts, such as Triethyl citrate (TEC) and Tributyl citrate (TBC).

The length of the alkyl chain in citrate esters has a pronounced effect on several key properties:

Volatility: Longer alkyl chains lead to a significant increase in molecular weight and boiling point, which in turn results in lower volatility. This is a critical property in material applications where the permanence of additives is essential.

Plasticizing Efficiency: While shorter-chain citrate esters are known for their high plasticizing efficiency, the longer chains of this compound are expected to provide a different balance of properties. The increased chain length can enhance compatibility with certain polymers and improve performance at low temperatures.

Migration Resistance: A significant challenge with plasticizers is their tendency to migrate out of the polymer matrix over time. The higher molecular weight and greater steric hindrance of the isocetyl groups in this compound are anticipated to result in significantly lower migration rates compared to smaller citrate esters.

Interactive Table of Citrate Ester Properties
Compound NameMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Key Differentiator
Triethyl citrateC12H20O7276.28294Short alkyl chain, higher volatility
Tributyl citrateC18H32O7360.44228-229 (at 100 mmHg)Medium alkyl chain, balanced properties
Acetyl triethyl citrateC14H22O8318.32228-229 (at 100 mmHg)Acetylated hydroxyl group, improved compatibility
This compoundC54H104O7865.42Not readily availableLong alkyl chain, low volatility

Significance of this compound in Modern Chemical Science and Material Development

The primary significance of this compound in a research context lies in its potential as a high-performance, bio-based plasticizer and specialty emollient.

As a plasticizer, this compound is of interest for modifying the properties of various polymers. Plasticizers are additives that increase the flexibility, workability, and durability of a material. The incorporation of citrate esters into polymers like polyvinyl chloride (PVC) and polylactic acid (PLA) has been shown to decrease the glass transition temperature (Tg) and tensile strength, while increasing the elongation at break. semanticscholar.org The long alkyl chains of this compound suggest it could be particularly effective in applications requiring low volatility and high permanence, such as in medical-grade polymers and long-duration food packaging. Research on citrate esters has demonstrated that increasing the molecular weight of the plasticizer generally leads to enhanced plasticizer retention.

In the realm of material development, the "green" credentials of citrate esters are a significant driver of research. Derived from citric acid, a product of fermentation, they offer a renewable alternative to petroleum-based plasticizers like phthalates. This aligns with the broader trend in chemical science towards sustainable and environmentally benign materials.

Beyond its role as a plasticizer, this compound is utilized in cosmetic science as an emollient and skin-conditioning agent. lesielle.comspecialchem.com Its high molecular weight and branched structure contribute to its ability to form a non-occlusive film on the skin, providing lubrication and altering the tactile properties of a formulation.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to this compound

Current research into plasticizers is heavily focused on developing bio-based alternatives to traditional petroleum-derived compounds. Within this field, citrate esters are a prominent area of investigation. However, much of the published research has concentrated on shorter-chain citrate esters.

Current Research Trajectories:

High-Permanence Plasticizers: There is a clear trend towards the development of higher molecular weight plasticizers to minimize migration, which is a key failure mode for plasticized materials. Research into oligomeric and polymeric plasticizers is ongoing, and high-molecular-weight monomeric plasticizers like this compound fit within this trajectory.

Structure-Property Relationships: A fundamental area of research involves understanding how the molecular architecture of a plasticizer affects its performance. For citrate esters, this includes investigating the impact of alkyl chain length, branching, and functionalization of the hydroxyl group on properties like plasticizing efficiency, thermal stability, and biocompatibility.

Applications in Bioplastics: With the rise of bioplastics such as PLA, there is a corresponding need for effective and compatible bio-based plasticizers. Research continues to explore the use of various citrate esters to improve the flexibility and toughness of these inherently brittle materials.

Identified Knowledge Gaps:

Performance Data for Long-Chain Citrate Esters: There is a notable lack of specific, publicly available research data on the performance of this compound as a plasticizer in common polymers. While its properties can be inferred from general trends, detailed studies quantifying its effect on the mechanical, thermal, and rheological properties of materials like PVC and PLA are needed.

Synthesis Optimization: The synthesis of long-chain esters can present challenges, including the need for effective catalysts and purification methods to achieve high yields and purity. nih.gov Research into more efficient and sustainable synthesis routes for high-molecular-weight citrate esters is an area for further exploration.

Comprehensive Migration Studies: While it is hypothesized that the high molecular weight of this compound will lead to low migration, detailed and comparative migration studies under various conditions (e.g., in contact with different food simulants, over extended time periods) are required to validate this assumption and establish its suitability for sensitive applications.

Interaction with Polymer Matrices: A deeper understanding of the molecular interactions between long-chain citrate esters and different polymer matrices is needed. This knowledge would enable more precise formulation and the prediction of long-term compatibility and performance.

Properties

IUPAC Name

tris(14-methylpentadecyl) 2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O7/c1-48(2)40-34-28-22-16-10-7-13-19-25-31-37-43-59-51(55)46-54(58,53(57)61-45-39-33-27-21-15-9-12-18-24-30-36-42-50(5)6)47-52(56)60-44-38-32-26-20-14-8-11-17-23-29-35-41-49(3)4/h48-50,58H,7-47H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXJMKGEQAWXNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCOC(=O)CC(CC(=O)OCCCCCCCCCCCCCC(C)C)(C(=O)OCCCCCCCCCCCCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901018285
Record name Triisocetyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

865.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93385-14-9
Record name Triisocetyl citrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093385149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triisocetyl citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901018285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIISOCETYL CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZRR29B77H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Pathways and Chemical Transformations of Triisocetyl Citrate

Esterification Mechanisms and Reaction Kinetics for Triisocetyl Citrate (B86180) Synthesis

Esterification is a condensation reaction where a carboxylic acid reacts with an alcohol to form an ester and water. For polycarboxylic acids like citric acid, this process can occur in a stepwise manner.

The direct esterification of citric acid with isocetyl alcohol involves the reaction of the three carboxylic acid groups of citric acid with three molecules of isocetyl alcohol. This process typically requires the removal of water to drive the equilibrium towards product formation. researchgate.net The reaction can be represented generally as:

Citric Acid + 3 Isocetyl Alcohol ⇌ Triisocetyl Citrate + 3 H₂O

The esterification of citric acid is often catalyzed by acidic systems to enhance reaction rates. Various catalysts have been explored for the synthesis of citrate esters, and these principles are applicable to this compound production. Common catalytic systems include:

Brønsted Acids: Traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid have been used due to their effectiveness, though they can lead to equipment corrosion and side reactions. gychbjb.comfinechem-mirea.rucambridgepublish.com

Solid Acid Catalysts: To address the drawbacks of homogeneous catalysts, heterogeneous solid acids are employed, offering easier separation and reusability. Examples include:

Ion-exchange resins, such as Amberlyst-15. researchgate.netresearchgate.netchemicalbook.com

Modified zeolites, including H-ZSM-5 and ultra-stable Y (USY) zeolites, sometimes phosphonated to improve performance. researchgate.netresearchgate.net

Solid super acids, heteropolyacids, and inorganic salts. researchgate.netcambridgepublish.com

Ionic Liquids: These have also been investigated as catalysts for citrate ester synthesis. cambridgepublish.comgoogle.com

Metal Complexes: Iron(III) acetylacetonate (B107027) has been shown to efficiently catalyze the direct esterification of carboxylic acids with alcohols. researchgate.net

Optimization strategies for citrate ester production typically involve adjusting several process parameters to maximize conversion and yield. These parameters include the molar ratio of alcohol to citric acid, reaction temperature, and catalyst loading. For instance, studies on other citrate esters have shown that higher temperatures generally lead to faster reaction kinetics, but can also increase the formation of undesired byproducts. researchgate.net The equilibrium extent of conversion to the tri-ester can increase with a higher initial alcohol to citric acid molar ratio. researchgate.net

An illustrative example of catalytic performance for tributyl citrate synthesis, which shares mechanistic similarities with this compound, demonstrated that a 2% (w/w) phosphonated USY catalyst achieved complete citric acid conversion (100%) and a 93% yield of tributyl citrate under specific conditions (10% catalyst loading, 1:8 molar ratio of citric acid to n-butanol, 383 K, and 2 hours reaction time). researchgate.net

Table 1: Examples of Catalytic Systems and Their Performance in Citrate Ester Synthesis

Catalyst TypeSpecific Catalyst ExampleSubstrate (Acid)Alcohol (Example)Conversion/Yield (Example)Reference
Homogeneous AcidSulfuric Acid, p-Toluenesulfonic AcidCitric AcidAliphatic AlcoholsHigh conversion (e.g., 96% for trialkyl citrates) finechem-mirea.rucambridgepublish.com
Ion-Exchange ResinAmberlyst-15Citric AcidEthanol (B145695)High conversion to triethyl citrate researchgate.netchemicalbook.com
Modified ZeoliteH-ZSM-5 (alkaline treated)Citric AcidEthanol96% CA conversion, 64% TEC selectivity (61.44% TEC yield) researchgate.net
Phosphonated Zeolite2% (w/w) P/USYCitric Acidn-Butanol100% CA conversion, 93% TBC yield researchgate.net
Metal ComplexIron(III) acetylacetonateCarboxylic AcidsAlcoholsEfficient catalysis for direct esterification researchgate.net

Post-Synthetic Modifications and Derivatization of Citrate Esters

Citrate esters, including this compound, can serve as precursors for further chemical transformations, leveraging the remaining functional groups or modifying the carbon backbone.

Tricarballylate (B1239880) esters are an appealing class of bio-based plasticizers. researchgate.net They can be generated from citrate esters through a one-pot sequential dehydration-hydrogenation process. researchgate.netresearchgate.net This pathway aims to circumvent the undesired decarboxylation side reaction that can occur when synthesizing tricarballylic acid directly from citric acid. researchgate.netresearchgate.net

The process involves:

Dehydration: Citric acid (or its ester) is dehydrated to aconitic acid (or its ester). This is an equilibrium reaction that requires an acid catalyst. researchgate.netresearchgate.net

Hydrogenation: The aconitic acid (or ester) is then hydrogenated to tricarballylic acid (or its ester). researchgate.netresearchgate.net

Catalysts used in this sequential process include solid acid catalysts like H-Beta zeolite and Pd/C hydrogenation catalysts. researchgate.net Bifunctional catalysts such as 0.2 wt% Pd/Nb2O5.nH2O have been successfully employed, yielding up to 93% of different tricarballylate esters. researchgate.netresearchgate.net This method allows for the selective defunctionalization of citric acid to tricarballylic acid, which can then be esterified to produce tricarballylate esters. researchgate.netresearchgate.net

Citric acid's multifunctional nature, possessing both carboxyl and hydroxyl groups, makes it a versatile monomer for synthesizing polycitrate esters and other citrate-based polymeric materials. nih.gov While this compound itself is a tri-ester and not typically a direct monomer for linear polymerization, the principles of polycitrate synthesis from citric acid precursors are relevant to the broader derivatization of citrate esters.

In polycitrate synthesis, the pendant carboxyl and hydroxyl groups of citric acid can be preserved during prepolymer synthesis, allowing for further cross-linking into polymeric networks and additional functionalization post-polymerization. nih.gov For example, the cross-linking density of polycitrate materials can be influenced by cross-linking time, temperature, initial monomer molar ratio, and vacuum conditions. nih.gov Citrate esters have also been utilized in post-polymer modification reactions, such as the selective reaction of citrate esters with primary amines on branched polyethylenimine to adjust hydrophobicity and other material properties. rsc.orgresearchgate.net This demonstrates the potential for citrate esters to be incorporated into or modify polymeric structures through advanced polymerization and derivatization techniques.

Advanced Analytical Methodologies for Triisocetyl Citrate Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable tools for identifying functional groups, confirming molecular structure, and assessing the purity of chemical compounds. For Triisocetyl citrate (B86180), both infrared (IR) and Raman spectroscopy provide complementary vibrational information crucial for its characterization.

Infrared Spectroscopy Applications in Triisocetyl Citrate Analysis

Infrared (IR) spectroscopy is a widely utilized technique for qualitative and quantitative analysis, offering insights into the functional groups present within a molecule uni.luijrps.com. When applied to this compound, IR spectroscopy can identify key vibrational modes associated with its ester linkages, hydroxyl group, and long aliphatic chains.

The characteristic IR spectrum of this compound would typically exhibit strong absorption bands corresponding to:

Carbonyl stretching (C=O): A prominent band is expected in the region of 1735-1750 cm⁻¹, indicative of the ester carbonyl groups.

C-O stretching: Multiple bands related to the ester C-O stretches would appear in the 1000-1300 cm⁻¹ range.

O-H stretching: The hydroxyl group from the citric acid backbone, if unesterified or partially esterified, would show a broad absorption band around 3200-3600 cm⁻¹. Given that this compound is a triester, the hydroxyl group from the citric acid is retained, contributing to this absorption.

C-H stretching: Bands in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the extensive aliphatic (isocetyl) chains uni.lu.

C-H bending: Methyl and methylene (B1212753) bending vibrations would be observed in the 1350-1470 cm⁻¹ range.

These characteristic absorption patterns serve as a molecular fingerprint, allowing for the confirmation of the compound's identity and the detection of impurities that possess distinct functional groups. For instance, the presence of unreacted citric acid or isocetyl alcohol would introduce additional, specific absorption bands, enabling purity assessment.

Table 1: Expected Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber Range (cm⁻¹)Vibration Type
Ester C=O1735-1750Carbonyl Stretching
O-H (Alcohol)3200-3600Hydroxyl Stretching
Aliphatic C-H2850-2960C-H Stretching
Ester C-O1000-1300C-O Stretching
C-H (Methyl/Methylene)1350-1470C-H Bending

Raman Spectroscopy Applications for this compound Systems

Raman spectroscopy offers a complementary vibrational analysis to IR, providing quantitative information on chemical structure, phase, polymorphism, crystallinity, and molecular interactions ereztech.com. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly effective for detecting symmetric vibrations and non-polar bonds.

For this compound, Raman spectroscopy would provide valuable data on the molecular backbone and the long aliphatic chains. Key features in the Raman spectrum would include:

C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region, arising from the C-H stretching vibrations of the isocetyl chains, which are typically very intense in Raman spectra due to the high polarizability of these bonds.

Carbonyl stretching (C=O): The ester carbonyl stretch would also be observed, though its intensity relative to IR might differ.

Carboxylate symmetric stretching: For citrate-based compounds, a prominent band around 1406 cm⁻¹ (as seen in trisodium (B8492382) citrate) is characteristic of the symmetric stretching of the carboxylate group parulchemicals.com. This band would be indicative of the citrate core.

Skeletal vibrations: Lower wavenumber regions would reveal skeletal vibrations of the carbon backbone, providing structural fingerprinting.

Raman spectroscopy can be particularly useful for analyzing this compound within complex matrices or polymeric systems, as it is less susceptible to interference from water and can be used for in situ analysis ereztech.com. The technique has been mentioned in the context of determining iodine value in this compound, indicating its utility for characterizing the compound dsmz.de.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) for this compound and Related Mixtures

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely used for the separation, identification, and quantification of components in a mixture ereztech.com. Given the relatively high molecular weight and lipophilic nature of this compound (as an ester of a long-chain alcohol), reversed-phase HPLC (RP-HPLC) is the most suitable mode for its analysis.

A typical RP-HPLC method for this compound would involve:

Stationary Phase: A C18 reversed-phase column is commonly employed due to its effectiveness in separating non-polar and moderately polar compounds.

Mobile Phase: A gradient or isocratic elution system consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol. The specific ratio and gradient profile would be optimized to achieve optimal resolution of this compound from any related substances or impurities.

Detection: UV detection is frequently used, although this compound might have limited chromophores. However, the ester linkages and the citrate core can provide some UV absorbance, or a refractive index detector (RID) could be used for compounds lacking strong UV chromophores. For more sensitive or specific detection, a mass spectrometry (MS) detector could be coupled with HPLC.

Table 2: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical Value/Description
ColumnC18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile PhaseAcetonitrile:Water (gradient or isocratic, optimized for separation)
Flow Rate0.8 - 1.2 mL/min
Column Temperature30 - 40 °C
DetectionUV (e.g., 205-215 nm for ester bonds) or Refractive Index Detector (RID)
Injection Volume10 - 20 µL

Similar HPLC methods have been developed for other citrate esters, such as tricholine citrate (PubChem CID: 11024) and triethyl citrate (PubChem CID: 6506), demonstrating the applicability of this technique for quantifying citrate derivatives and their related compounds nih.govepa.govuni.lu. Parameters like retention time, peak area, and linearity of calibration curves would be established for accurate quantification and purity assessment.

Asymmetric Flow-Field Flow Fractionation Coupled with Multiangle Light Scattering (AF4-MALS) for Polymeric Systems Incorporating this compound

AF4 separates components based on their hydrodynamic size by applying a perpendicular "cross-flow" field to the main channel flow, without the use of a stationary phase ewg.org. This gentle separation mechanism minimizes shear forces, making it ideal for fragile or shear-sensitive polymeric materials ewg.org. When coupled with MALS, AF4 allows for the determination of absolute molecular weight, size (radius of gyration, Rg), and conformation of the separated fractions, independent of elution time or calibration standards guidetopharmacology.orgewg.orgchanhtuoi.com.

For polymeric systems incorporating this compound, AF4-MALS could be applied to:

Assess the molecular weight distribution of the polymer: Confirming the integrity and size of the polymer matrix.

Investigate the interaction and distribution of this compound within the polymer: While direct detection of this compound might require additional detectors (e.g., UV or RI), changes in the polymer's size or conformation due to its presence can be observed.

Characterize the formation of aggregates or micelles: If this compound influences the self-assembly or stability of polymeric nanocarriers, AF4-MALS can provide insights into the size and molecular weight of these structures.

Study the release or migration of this compound from the polymer matrix: By analyzing fractions collected over time or under different conditions.

Table 3: Key Information Provided by AF4-MALS for Polymeric Systems

Parameter DeterminedSignificance for Polymeric Systems Incorporating this compound
Molecular WeightAbsolute molecular weight of polymer components and complexes.
Radius of Gyration (Rg)Size and conformation of polymer chains or particles.
Hydrodynamic Radius (Rh)Size in solution, indicating effective volume.
Polydispersity IndexBreadth of the molecular weight or size distribution.
Conformation Plot (Rg vs. MW)Reveals polymer shape (e.g., linear, branched, random coil).

Volumetric and Classical Chemical Analysis for Specific Compound Characteristics

Classical chemical analysis methods, primarily gravimetric and volumetric techniques, are fundamental for determining specific characteristics and purity parameters of chemical compounds cenmed.com. These methods typically involve chemical reactions and are often used for quantitative analysis cenmed.com.

For this compound, classical methods can provide crucial information regarding its ester content, acid value, and iodine value:

Saponification Value: This volumetric method quantifies the amount of ester present in the sample. It involves the hydrolysis of the ester by a known excess of potassium hydroxide (B78521), followed by back-titration of the unreacted alkali with a standard acid solution. The saponification value indicates the average molecular weight of the fatty acids in the ester and is a key parameter for quality control.

Acid Value: This volumetric titration determines the amount of free carboxylic acid groups in the sample. It involves titrating the sample with a standard potassium hydroxide solution. A high acid value in this compound could indicate hydrolysis of the ester or the presence of unreacted citric acid.

Hydroxyl Value: This method quantifies the number of hydroxyl groups in the molecule, which is relevant for this compound due to the presence of a hydroxyl group on the citric acid backbone. It typically involves acetylation of the hydroxyl groups followed by titration.

Iodine Value: This classical method measures the degree of unsaturation (number of double bonds) in a compound. While this compound itself is saturated, its constituent isocetyl alcohol is derived from branched-chain alcohols, which are typically saturated. However, if impurities or degradation products with unsaturation are present, or if the isocetyl alcohol source contained residual unsaturation, the iodine value would provide an indication dsmz.de. The Hanus method is a common technique for this determination.

These classical methods are often employed for routine quality control and to ensure that this compound meets specific industrial or regulatory standards for purity and composition.

Molecular Interactions and Mechanistic Studies Involving Triisocetyl Citrate

Intermolecular Interactions in Multicomponent Chemical Systems

Intermolecular interactions play a fundamental role in determining the physical and chemical properties of triisocetyl citrate (B86180) within complex mixtures.

Solute-solvent interactions are critical in controlling solubility, reactivity, and structure in chemical systems. nih.gov These interactions involve various mechanisms, including hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.govscielo.br While specific detailed research on triisocetyl citrate's solute-solvent interactions is not extensively documented in the provided search results, general principles of solute-solvent interactions apply. The solubility of a compound like this compound, which is estimated to be very low in water (1.703e-017 mg/L at 25 °C), suggests that it is highly lipophilic and likely exhibits strong non-polar interactions with organic solvents. thegoodscentscompany.com

In supramolecular chemistry, host-guest complexation is often driven by enthalpy gain from noncovalent interactions, with the solvent playing a crucial role in stabilizing or destabilizing these complexes. nih.gov The strength and solvent dependency of such interactions can be calculated using literature-derived parameters. nih.gov For example, studies on other citrate esters, such as triethyl citrate, have shown their capacity to interfere with the formation of molecular inclusion complexes with cyclodextrins, indicating competitive interactions with the hydrophobic cavities of the cyclodextrins. nih.gov This suggests that this compound, with its larger lipophilic chains, would also engage in significant hydrophobic interactions with its surrounding solvent environment, influencing its behavior and potential for complexation.

The interaction of chemical compounds with polymeric matrices is a significant area of study, particularly in the context of amorphous solid dispersions (ASDs). nih.govresearchgate.net In polymeric solid dispersions, a compound is incorporated as a molecular dispersion within a glassy polymeric matrix, where it is stabilized by the physical separation of its molecules within the polymer chains. nih.gov Polymers can act as stabilizers by reducing molecular mobility, thereby inhibiting nucleation and crystal growth. nih.gov Molecular drug-polymer interactions can further prevent recrystallization. nih.gov

The glass transition temperature (Tg) of amorphous materials is a function of the relative proportion of its glass-forming components and water content. conicet.gov.ar As water content increases, the matrix becomes plasticized, and Tg decreases. conicet.gov.ar Conversely, polymers with high Tg can increase the Tg of an amorphous drug, contributing to stability. nih.gov The strength of drug-polymer interactions in ASDs has been shown to correlate well with the degree of solubility suppression, indicating the importance of these interactions in controlling release and stability. nih.govosti.gov For instance, studies using X-ray Pair Distribution Functions (PDF) and solid-state Nuclear Magnetic Resonance (ssNMR) have been employed to probe the molecular details of amorphous pharmaceutical solids and their interactions with polymers, revealing insights into drug-polymer interplay and local packing. osti.gov While specific data for this compound in polymeric matrices are not provided, the general principles of drug-polymer interactions in ASDs, including the role of molecular interactions in stability and dissolution, are well-established.

Theoretical and Computational Approaches to Molecular Modeling

Computational chemistry, including molecular docking and quantum chemical calculations, offers cost-effective and reliable methods for investigating molecular interactions and properties. herbmedpharmacol.comd-nb.info

Molecular docking is a computational approach used to predict the binding location and affinity between a ligand (such as this compound or its analogs) and a target, thereby providing insights for designing compounds with improved activity. herbmedpharmacol.comd-nb.infoplos.org This method explores the steric and electrostatic complementarity between molecules. mdpi.com While direct molecular docking studies for this compound are not explicitly detailed in the provided information, studies on analogs of other compounds demonstrate the utility of this technique. For example, molecular docking and dynamics simulations have been used to evaluate the behavior of N,N-dimethyltryptamine (DMT) and its analogs with the 5-HT1B receptor, revealing binding energies and conformational stability. herbmedpharmacol.com Similarly, the interaction of brequinar (B1684385) and its analogs with PD-L1 has been investigated using molecular docking, showing how modifications to the molecular structure can enhance protein binding. explorationpub.com These studies highlight that molecular docking can predict binding modes, identify crucial interactions (e.g., hydrogen bonds, van der Waals/non-polar interactions), and estimate binding energies, which are valuable for understanding how this compound might interact with various biological or material targets. plos.orgmdpi.com

Quantum chemical calculations (QCCs) are powerful tools for understanding the physicochemical aspects of molecular interactions, electronic structure, and reactivity. physchemres.orguj.edu.pl These calculations can determine various electronic characteristics, including HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, energy gaps (ΔE), dipole moments, hardness, softness, and electronegativity. physchemres.org The inhibition efficiency of an organic molecule, for example, is significantly associated with its electronic structure. physchemres.org

For this compound, QCCs could provide insights into its electronic distribution, potential sites for chemical reactions (e.g., nucleophilic or electrophilic attack), and the stability of its ester bonds. While specific QCC data for this compound are not provided, the general application of these methods is well-established. For instance, DFT (Density Functional Theory) and MP (Møller-Plesset perturbation theory) methods have been used to investigate the molecular and electronic structure of complex carbon-nitrogen compounds, demonstrating their capability to predict bond lengths, bond angles, and thermodynamic parameters. nih.gov Furthermore, quantum chemistry methods are being advanced to calculate the electronic structure of complex systems, such as the heme group of Cytochrome P450, which is crucial for understanding their chemical properties and reactivity. psiquantum.com Such calculations can also explore chemical compound, conformer, and reaction space, including thermal decomposition processes. researchgate.net Applying these methods to this compound and its precursors (citric acid and isocetyl alcohol) would illuminate their intrinsic electronic properties and how these properties influence their formation and subsequent behavior.

Hydrolytic Stability and Degradation Mechanisms of this compound

The hydrolytic stability of esters like this compound is a critical aspect of their long-term performance and shelf-life, particularly in aqueous environments. Esters are susceptible to hydrolysis, a process where water molecules cleave the ester bonds. mdpi.commdpi.com This process can be influenced by factors such as pH, temperature, and the presence of catalysts, including enzymes or metal ions. mdpi.commdpi.comnih.gov

While specific degradation mechanisms for this compound are not detailed in the provided search results, the general principles of ester hydrolysis and citrate degradation can be inferred. The degradation of polyesters, for example, often involves the hydrolytic cleavage of ester groups, which can be accelerated under alkaline conditions due to the nucleophilic attack of hydroxide (B78521) ions. mdpi.com Temperature and humidity are also known to significantly affect hydrolysis rates. mdpi.com

For citrate, which is the core structure of this compound, photochemical degradation has been studied. In the presence of trace levels of iron, photochemical degradation of citrate buffers can lead to the formation of reactive intermediates. nih.gov The initial degradant formed by photochemical decomposition of citrate is 3-oxoglutarate, resulting from the decarboxylation of a citrate carbon. nih.gov This process can lead to the formation of acetone (B3395972) modifications on amino acids and proteins. nih.gov Furthermore, citrate can influence the degradation of other compounds by chelating metal ions; for instance, citrate can chelate Fe(III) and prevent its reduction to Fe(II), thereby inhibiting metal-mediated oxidative degradation processes. nih.gov This suggests that while the citrate core can undergo degradation, it can also play a role in stabilizing other components in a formulation by complexing metal ions. The long fatty acid chains in this compound would also influence its hydrolytic stability, potentially providing a hydrophobic barrier that could slow down the access of water molecules to the ester linkages compared to smaller, more hydrophilic citrate esters.

Materials Science and Engineering Applications of Triisocetyl Citrate

Triisocetyl Citrate (B86180) as a Modulating Agent in Polymer Systems

As a plasticizer, Triisocetyl citrate can be incorporated into polymer systems to modify their inherent properties. Plasticizers generally function by increasing the free volume within a polymer matrix, reducing intermolecular forces between polymer chains, and thus enhancing flexibility and processability uni.lu. While specific detailed research findings on this compound's direct impact on a wide range of polymer systems are not extensively documented in the provided literature, its classification as a citrate ester suggests a role analogous to other well-studied citrate plasticizers.

The mechanical properties of polymers, such as Young's modulus and tensile strength, are critical indicators of a material's stiffness and resistance to deformation under tensile stress. Plasticizers typically lead to a decrease in these values, making the material softer and more ductile uni.lu. For instance, studies on poly(diol citrates) (a broader class of citrate-based polyesters) have shown tunable mechanical properties, with tensile strengths ranging from 0.92 ± 0.02 to 41.07 ± 6.85 MPa and Young's modulus values from 0.92 ± 0.02 to 16.4 ± 3.4 MPa, comparable to natural elastomeric tissues ereztech.com. While these specific values pertain to poly(diol citrates) and not directly to this compound as an additive, they illustrate the potential for citrate derivatives to influence mechanical characteristics. The introduction of plasticizers generally aims to improve ductility and reduce brittleness, even if it means a reduction in ultimate tensile strength or modulus.

Integration into Advanced Biomaterials and Functional Formulations

This compound's properties make it a candidate for integration into various advanced materials, particularly where flexibility and specific film-forming characteristics are desired.

Biopolymer composites and blends are increasingly explored for their sustainable and biodegradable properties. Citrate-based biomaterials, synthesized from citric acid, offer tunable physical, chemical, and biological properties, making them suitable for diverse applications, including regenerative engineering. While direct studies on this compound's specific role in enhancing the properties of biopolymer composites are not detailed in the provided search results, other citrate esters like acetyl tributyl citrate have been successfully blended with biopolymers such as PLA to improve ductility and reduce Tg uni.lu. Given this compound's function as a plasticizer chanhtuoi.com, it could potentially be utilized in biopolymer systems to impart similar plasticizing effects, enhancing the flexibility and processability of otherwise brittle biopolymers. The modification of biopolymers with various additives is a common strategy to overcome their inherent limitations, such as poor mechanical properties.

This compound is explicitly mentioned as an ingredient in film-forming latexes and coatings. In such formulations, it acts as a plasticizer, contributing to the formation of a continuous and cohesive film. Film-forming latexes are aqueous dispersions of polymer particles that, upon drying, coalesce to form a continuous film with desired adhesive and mechanical properties. Plasticizers like citrate esters are crucial in this process as they facilitate the deformation and fusion of polymer particles during film formation, ensuring a smooth and durable coating. Its presence can enhance the flexibility and integrity of the resulting films, which is vital for applications requiring durable and pliable coatings.

Surface Science and Interfacial Phenomena Influenced by this compound

Mechanisms of Barrier Formation and Modification of Film Properties

This compound plays a significant role in the creation of barrier layers and the subsequent modification of film properties. Its inherent ability to form a thin film on surfaces is a key mechanism contributing to barrier formation lesielle.com. This film acts as a protective shield, impeding the penetration of various external elements such as irritants lesielle.com. The highly lipophilic nature of this compound, indicated by its high XlogP value (21.4), suggests its capacity to form hydrophobic barriers caldic.comuni.lu.

Contribution to Emulsification and Stabilization Mechanisms in Complex Mixtures

This compound contributes to the emulsification and stabilization of complex mixtures, a critical aspect in various engineering applications. As an emollient ester, its hydrophobic character facilitates the dispersion of oil phases within a mixture google.comspecialchem.com. This property is essential for creating stable emulsions where immiscible liquids are uniformly dispersed.

The broader class of citrate derivatives, including sodium citrate, is well-documented for its effectiveness as emulsifying and stabilizing agents atamanchemicals.comatamanchemicals.com. These compounds prevent the separation of ingredients and maintain the consistency of the product over time atamanchemicals.com. While direct detailed mechanisms for this compound in non-cosmetic complex mixtures are not explicitly detailed, the principles of emulsion stabilization often involve altering the rheological properties of the system, such as increasing viscosity, and providing steric hindrance to prevent droplet coalescence google.comnih.gov. This compound, being a viscous liquid, can contribute to modifying the viscosity of the continuous phase, thereby reducing the collision frequency and subsequent coalescence of dispersed droplets researchgate.netgoogle.com. Its film-forming capability can also contribute to creating a stable interface around dispersed phases, further enhancing emulsion stability.

Physical Properties of this compound

The following table summarizes key physical properties of this compound:

PropertyValueSource Index
Molecular Formula C₅₄H₁₀₄O₇ uni.lu
Molecular Weight 865.40 g/mol
Appearance Clear, colorless viscous liquid researchgate.net
Solubility (Water) 1.703e-017 mg/L @ 25 °C (estimated) thegoodscentscompany.com
Solubility (Oils) Soluble in oils, fats, Castrol Oil, Mineral Oil, Ethyl Palmitate, Oleyl Alcohol, Ethyl Alcohol-SD 40. 95% ontosight.airesearchgate.net
Specific Gravity 0.908 (at 25°C) researchgate.net
Flash Point 239 °C (closed cup) researchgate.net
XlogP (predicted) 21.4 uni.lu

Environmental Fate and Degradation Studies of Triisocetyl Citrate

Hydrolytic Degradation Pathways of Triisocetyl Citrate (B86180) in Various Environmental Compartments

Triisocetyl citrate, being an ester, is susceptible to hydrolysis, a chemical reaction with water that breaks down the compound into its constituent acid and alcohol components rsc.orgeuropa.eucir-safety.orgeuropa.eucaldic.com. For this compound, this would primarily yield citric acid and isocetyl alcohol.

A specific study indicates that this compound (referred to as Citmol-316) is not anticipated to undergo hydrolysis within the typical environmental pH range of 3 to 10, primarily due to its low solubility in water within this range researchgate.net. However, hydrolysis is expected to occur under more extreme acidic conditions (below pH 3) and alkaline conditions (above pH 10) researchgate.net.

Studies on other citrate esters, such as trihexyl citrate and triethyl citrate, provide a general understanding of the hydrolytic process. For instance, trihexyl citrate hydrolysis has been observed to produce hexanol and dihexyl citrate as an intermediate cir-safety.orgcaldic.com. Similarly, triethyl citrate hydrolyzes to form citric acid and ethanol (B145695) europa.eucaldic.com. This suggests that the hydrolytic breakdown of this compound would ultimately lead to the formation of citric acid and isocetyl alcohol.

Table 1: Predicted Hydrolytic Behavior of this compound

Environmental Compartment/ConditionExpected HydrolysisPrimary Degradation Products
Typical Environmental pH (3-10)Not Expected-
Highly Acidic Conditions (pH < 3)ExpectedCitric Acid, Isocetyl Alcohol
Highly Alkaline Conditions (pH > 10)ExpectedCitric Acid, Isocetyl Alcohol

Biodegradation Kinetics and Microorganism-Mediated Transformation in Aquatic and Terrestrial Systems

Biodegradation is a significant pathway for the breakdown of organic compounds in the environment, mediated by microorganisms cir-safety.org. The biodegradability of this compound can be inferred from its chemical structure and the known fate of its components.

Citric acid, a key component of this compound, is readily biodegradable. Research has demonstrated the microbial degradation of citric acid even under challenging conditions, such as high pH and anaerobic environments, where it can be oxidized by microorganisms using electron acceptors like nitrate (B79036) or Fe(III) googleapis.com. This suggests that the citric acid moiety, once released through hydrolysis, would be subject to further microbial breakdown.

Isocetyl alcohol, the other major component of this compound, is also known to undergo microbial degradation as a primary transformation route in the environment epa.gov. Fatty alcohols, as a group, are strongly adsorbed onto soil and sediment particulates, which limits their potential for dissolved runoff and leaching into surface or groundwater epa.gov. This strong adsorption can influence the bioavailability of the compound to microorganisms, potentially affecting biodegradation rates in terrestrial and aquatic systems.

While specific biodegradation kinetics for this compound are not widely reported, the general principle for esters is that they can be enzymatically hydrolyzed by esterases produced by microorganisms, followed by the degradation of the resulting alcohol and acid europa.eu. Factors such as the chemical structure, the diversity of the microbial community, and environmental conditions (e.g., salinity, pH, temperature) can significantly influence the extent and rate of biodegradation cir-safety.org.

Computational Modeling and Prediction of Environmental Persistence and Transformation Potential

Computational modeling plays an increasingly important role in predicting the environmental fate, persistence, and transformation potential of chemical compounds, especially when experimental data are scarce cir-safety.orgspecialchem.comrsc.orgcir-safety.org. These models often utilize quantitative structure-activity relationships (QSARs) and in-silico tools to estimate properties such as biodegradability, hydrolysis rates, and bioaccumulation potential cir-safety.orgcir-safety.org.

Considerations for the Bio-based Origin and Sustainability Profile in the Life Cycle of this compound

Citric acid is predominantly produced through microbial fermentation, with over 99% of global output originating from this bio-based process rather than extraction from citrus fruits caldic.comcosmeticsinfo.org. This makes the citric acid component a renewable and bio-based raw material.

Isocetyl alcohol, a branched-chain fatty alcohol, can also be derived from bio-based sources. Some commercial products containing isocetyl alcohol explicitly claim "Vegetal Origin" and "Bio-based" status, indicating its production from plant-based raw materials specialchem.comknowde.com. Furthermore, methods for preparing bio-based branched alcohols, such as isooctyl alcohol (a related structure), from bio-based crotonaldehyde (B89634) (derived from ethanol via biological fermentation) have been developed, reinforcing the feasibility of a bio-based pathway for the alcohol component google.com. This dual bio-based origin for both the acid and alcohol components positions this compound as a potentially more sustainable alternative compared to wholly petrochemical-derived compounds.

Future Directions and Emerging Research Areas for Triisocetyl Citrate

Exploration of Novel and Green Synthetic Methodologies for Triisocetyl Citrate (B86180)

Current industrial production of citric acid, a key precursor for triisocetyl citrate, predominantly relies on microbial fermentation, a recognized green chemistry approach, accounting for over 99% of global output cir-safety.orgcaldic.com. This compound itself is an ester formed from citric acid and isohexadecyl (isocetyl) alcohol ontosight.ailesielle.comcir-safety.org. While the citric acid component benefits from sustainable production methods, future research in green synthesis for this compound should focus on the entire synthetic pathway, particularly the esterification process and the sourcing or synthesis of the isohexadecyl alcohol component.

Novel methodologies could explore:

Enzymatic Esterification : Utilizing biocatalysts (enzymes) for the esterification reaction between citric acid and isocetyl alcohol. Enzymatic processes often operate under milder conditions (lower temperatures and pressures), reduce the need for harsh chemical catalysts, and can be highly selective, minimizing by-product formation and energy consumption. This aligns with principles of green chemistry by reducing waste and hazardous substances.

Solvent-Free or Green Solvent Reactions : Investigating synthesis routes that eliminate or significantly reduce the use of traditional volatile organic solvents. This could involve reactions in supercritical fluids, ionic liquids, or bio-based solvents, thereby decreasing environmental impact and improving worker safety.

Waste Valorization : Exploring the possibility of synthesizing isocetyl alcohol or other components from renewable feedstocks or waste streams, moving towards a more circular economy model for the compound's production. This would involve developing efficient conversion technologies for biomass or agricultural by-products into suitable precursors.

Process Intensification : Implementing continuous flow reactors or microreactor technologies, which can offer improved reaction control, enhanced mass and heat transfer, and higher yields with reduced footprint compared to traditional batch processes.

These advancements would not only improve the environmental profile of this compound production but also potentially lead to more cost-effective and efficient manufacturing processes.

Development of Advanced Characterization Techniques for Complex this compound Formulations

As this compound is frequently incorporated into complex cosmetic and pharmaceutical formulations, the development of advanced characterization techniques is crucial for understanding its behavior, stability, and interactions within these systems. Traditional analytical methods for citrate compounds, such as titration and HPLC, are established 911metallurgist.comscirp.org. However, for intricate formulations, more sophisticated approaches are required to gain deeper insights into molecular structure, spatial distribution, and dynamic properties.

Future directions in characterization include:

Advanced Spectroscopy and Microscopy :

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-resolution NMR, including 2D techniques, can provide detailed structural elucidation of this compound within a formulation and identify potential degradation products or interactions with other components. Solid-state NMR could be valuable for analyzing its state in solid or semi-solid formulations.

Mass Spectrometry (MS) Techniques : Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) can offer highly sensitive detection and identification of this compound and its potential impurities or metabolites in complex mixtures 911metallurgist.compublicationslist.org. Tandem MS (MS/MS) can further provide structural information.

Atomic Force Microscopy (AFM) : For formulations applied to surfaces, AFM can provide nanoscale topographical and mechanical property mapping, revealing how this compound influences the surface characteristics of films or skin uclouvain.be.

Raman and Infrared (IR) Spectroscopy : These vibrational spectroscopies can offer insights into the molecular structure, crystallinity, and intermolecular interactions of this compound within a matrix, potentially at a microscopic level (e.g., using imaging techniques) mdpi.comnih.gov.

Rheological Characterization : Given its role as a plasticizer and emollient, detailed rheological studies are essential to understand how this compound affects the flow and deformation properties of formulations, including viscosity, elasticity, and thixotropy, particularly under varying temperature and shear conditions.

Thermal Analysis : Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on its thermal stability, phase transitions, and compatibility with other ingredients in a formulation.

Particle Size and Morphological Analysis : For formulations involving emulsions or dispersions, techniques like Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can characterize the size, distribution, and morphology of droplets or particles stabilized by this compound mdpi.comnih.govresearchgate.net.

The integration of these advanced techniques will enable a more comprehensive understanding of this compound's performance in diverse applications and facilitate the design of more stable and effective formulations.

Expanding Applications of this compound in Niche Material and Advanced Chemical Systems

While this compound is well-established in cosmetics and pharmaceuticals, its unique combination of properties—lipophilicity, emollience, plasticizing ability, and stability—suggests potential for expansion into various niche material and advanced chemical systems.

Advanced Polymer Science : this compound's role as a plasticizer could be significantly expanded, particularly in the growing field of biodegradable and bio-based polymers. Citrate esters, including this compound, can reduce the stiffness and brittleness of polymers like polylactic acid (PLA) and poly(3-hydroxybutyrate) (PHB), improving their processability and mechanical properties mdpi.com. Research could focus on:

Bio-based Plasticizers for Sustainable Plastics : Developing this compound as a primary or co-plasticizer for a wider range of bioplastics, contributing to more environmentally friendly packaging, agricultural films, or biomedical devices.

Drug Delivery Systems : Its lipophilic nature and solvent properties could be leveraged in advanced drug delivery. This includes:

Nanocarriers : Utilizing this compound in the formulation of lipid-based nanocarriers (e.g., solid lipid nanoparticles, nanostructured lipid carriers) for improved encapsulation and controlled release of poorly water-soluble drugs.

Transdermal Patches and Topical Formulations : Its emollient and skin-conditioning properties, combined with its ability to act as a solvent, could enhance the permeation and bioavailability of active pharmaceutical ingredients in transdermal drug delivery systems or specialized topical medications.

Specialty Coatings and Films : The film-forming and emollient characteristics of this compound could be valuable in developing advanced coatings for various substrates:

Anti-corrosion or Protective Coatings : Incorporating it into coatings to impart flexibility, water repellency, or enhance the barrier properties of protective layers.

Controlled-Release Films : Designing films for agricultural applications (e.g., controlled release of fertilizers or pesticides) or food packaging, where its properties could regulate the release of active agents or extend shelf life.

Green Solvents and Reaction Media : Given its stability and solvent capabilities for oils and fats ontosight.ailesielle.comresearchgate.net, this compound could be explored as a more environmentally benign solvent or reaction medium in specific chemical syntheses or industrial processes, reducing the reliance on conventional, less sustainable solvents.

These expanded applications would capitalize on this compound's inherent chemical and physical attributes, positioning it as a versatile compound for future technological advancements.

In-depth Environmental Impact and Remediation Research for this compound

Key areas for in-depth environmental impact and remediation research include:

Biodegradation Studies : Conducting comprehensive studies on the biodegradation of this compound in various environmental compartments, including soil, freshwater, and marine environments. This would involve assessing its ultimate biodegradability (mineralization) and primary biodegradation (loss of original compound) under aerobic and anaerobic conditions. Research should identify specific microbial consortia or enzymes capable of degrading the compound. While other citrate esters like tributyl citrate have shown to enhance biodegradability of certain polymers frontiersin.org, direct studies on this compound are needed.

Environmental Fate and Transport : Investigating its partitioning behavior (e.g., octanol-water partition coefficient, soil adsorption coefficient) to predict its distribution in the environment (e.g., tendency to sorb to soil/sediment or remain in water). Studies on its potential for photolysis (degradation by light) and hydrolysis under diverse environmental conditions (temperature, pH, salinity) are also crucial.

Bioaccumulation Potential : Assessing its potential to bioaccumulate in aquatic and terrestrial organisms. This involves determining bioconcentration factors (BCF) and biomagnification potential through food webs, which are particularly relevant for lipophilic compounds.

Ecotoxicity Assessments : Evaluating its toxicity to a range of environmental organisms, including aquatic invertebrates, fish, algae, and soil microorganisms. This would help establish safe environmental concentrations and understand potential ecological risks.

Remediation Strategies : If environmental persistence or adverse effects are identified, developing and evaluating remediation strategies. These could include:

Bioremediation : Enhancing natural microbial degradation through bioaugmentation (introducing specific microorganisms) or biostimulation (optimizing environmental conditions for indigenous microbes).

Advanced Oxidation Processes (AOPs) : Exploring chemical oxidation methods (e.g., using ozone, hydrogen peroxide, or UV light) for degrading this compound in contaminated water or wastewater streams.

Adsorption Technologies : Investigating the use of adsorbents (e.g., activated carbon, novel polymeric resins) for its removal from aqueous matrices.

A thorough understanding of this compound's environmental profile and the development of effective remediation strategies will ensure its continued and responsible application in various industries.

Q & A

Basic Research Questions

Q. What spectroscopic methods are essential for confirming the structural integrity of Triisocetyl citrate in synthetic chemistry?

  • Methodological Answer : Infrared (IR) spectroscopy using the liquid film method is critical. Key absorption bands at 2960 cm⁻¹ (C-H stretching in alkanes), 1740 cm⁻¹ (ester carbonyl group), 1460 cm⁻¹ (C-H bending), and 1190 cm⁻¹ (C-O ester linkage) confirm its esterified structure and hydrocarbon chains. Complementary nuclear magnetic resonance (NMR) spectroscopy can further validate molecular geometry .

Q. How is the iodine value (IV) of this compound determined, and what does it reveal about its chemical composition?

  • Methodological Answer : The United States Pharmacopeia (USP) Hanus method is employed. This involves reacting the compound with iodine monochloride (ICl) to saturate double bonds, followed by titration with sodium thiosulfate. The IV quantifies unsaturation, with higher values indicating greater double bond content. For this compound, IV ranges should align with its esterification degree and purity .

Q. What standardized protocols ensure the purity of this compound for laboratory use?

  • Methodological Answer : Key tests include:

  • Oxidation value analysis (170–200 range) to assess oxidative stability.
  • Heavy metal testing (≤20 ppm via lead standard comparison).
  • Residue analysis (≤0.10% via strong heating).
    Consistency across batches requires adherence to pharmacopeial guidelines for ester purity .

Advanced Research Questions

Q. How can experimental designs address stability variations in this compound under diverse storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using factorial design:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (40–80% RH), and light exposure.
  • Outcome metrics : Oxidation value shifts, IR spectral changes, and HPLC retention time consistency.
    Statistical models (e.g., ANOVA) identify degradation pathways and optimal storage parameters .

Q. What strategies resolve contradictions in analytical data (e.g., oxidation value vs. iodine value) across this compound batches?

  • Methodological Answer : Cross-validate results using:

  • Chromatographic techniques (HPLC, GC-MS) to detect impurities or byproducts.
  • Comparative spectroscopy (FTIR, NMR) to confirm structural deviations.
    Contradictions may arise from isomerization during synthesis or trace solvent residues, requiring orthogonal analytical approaches .

Q. How does this compound function in plasmonic ink formulations, and what mechanistic studies elucidate its role?

  • Methodological Answer : As a citric acid ester, it acts as a reducing agent or stabilizer for metal nanoparticles (e.g., gold, silver). Mechanistic studies involve:

  • X-ray photoelectron spectroscopy (XPS) to analyze surface interactions.
  • Dynamic light scattering (DLS) to monitor nanoparticle dispersion stability.
  • Electron microscopy (TEM/SEM) to assess morphology. Comparative studies with other citric acid esters (e.g., triethyl citrate) highlight its branched-chain advantages for colloidal stability .

Q. What metabolic pathways differentiate this compound from citrate salts, and how can toxicity risks be evaluated preclinically?

  • Methodological Answer : Unlike citrate salts (e.g., sodium citrate), this compound’s ester bonds resist rapid hydrolysis, altering bioavailability. Toxicity studies should include:

  • In vitro hydrolysis assays (e.g., liver microsomes) to track metabolite release.
  • In vivo models monitoring plasma citrate levels and ionized calcium fluctuations.
    Contrasting with citrate salt intoxication models (e.g., hypocalcemia risks), ester-specific pathways require tailored pharmacokinetic analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triisocetyl citrate
Reactant of Route 2
Reactant of Route 2
Triisocetyl citrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.